![molecular formula C11H9F3N4O B2837753 N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1490538-87-8](/img/structure/B2837753.png)
N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, a benzyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like solventless direct amidation . This involves reacting a carboxylic acid with an amine at high temperatures .
Aplicaciones Científicas De Investigación
- Antifungal Agents : Researchers have explored the synthesis of 2-benzyl-substituted thiobenzoazoles, which include the trifluoromethyl group. These compounds exhibit potential antifungal activity . Further investigations could lead to novel antifungal drugs.
- Benzimidazoles, Benzoxazoles, and Benzothiazoles : A recent method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN to synthesize 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. These compounds can be obtained in good to excellent yields and have demonstrated synthetic utility .
- Pexidartinib Derivatives : The 3,5-bis(trifluoromethyl)benzamide reacts with N,N-dimethyl formamide dimethyl acetal to yield an intermediate imine. This intermediate can be further transformed into pexidartinib, a tyrosine kinase inhibitor used in cancer therapy .
- DFT Studies : Researchers have performed density functional theory (DFT) calculations to understand the energy levels of N-(3,5-bis(trifluoromethyl)benzyl)-1H-1,2,3-triazole-5-carboxamide. These studies provide insights into its electronic structure and reactivity .
Medicinal Chemistry and Drug Development
Organic Synthesis
Pharmaceuticals and Therapeutics
Computational Chemistry
Propiedades
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)8-4-2-1-3-7(8)5-15-10(19)9-6-16-18-17-9/h1-4,6H,5H2,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGSRGLKOCOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.